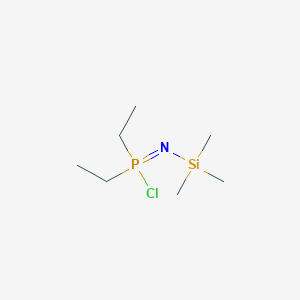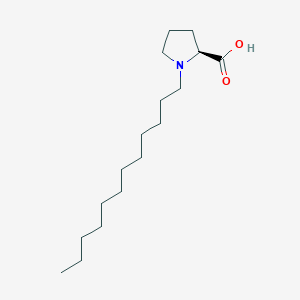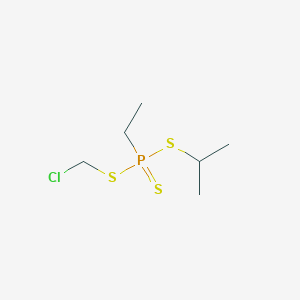
Chloromethyl propan-2-yl ethylphosphonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl propan-2-yl ethylphosphonotrithioate is an organophosphorus compound with the chemical formula C6H14ClPS3. This compound is known for its unique structure, which includes a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. It is used in various chemical applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl propan-2-yl ethylphosphonotrithioate typically involves the reaction of chloromethyl propan-2-yl phosphine with sulfur and ethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Chloromethyl propan-2-yl phosphine+Sulfur+Ethylphosphonic dichloride→Chloromethyl propan-2-yl ethylphosphonotrithioate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl propan-2-yl ethylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chloromethyl propan-2-yl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of chloromethyl propan-2-yl ethylphosphonotrithioate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phosphonotrithioate moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl propan-2-yl phosphine
- Ethylphosphonic dichloride
- Propan-2-yl ethylphosphonothioate
Uniqueness
Chloromethyl propan-2-yl ethylphosphonotrithioate is unique due to its combination of a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. This unique structure imparts distinct reactivity and functional properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
93630-21-8 |
|---|---|
Molecular Formula |
C6H14ClPS3 |
Molecular Weight |
248.8 g/mol |
IUPAC Name |
chloromethylsulfanyl-ethyl-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H14ClPS3/c1-4-8(9,10-5-7)11-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
ZBLNMTJDVBXPTL-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(SCCl)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


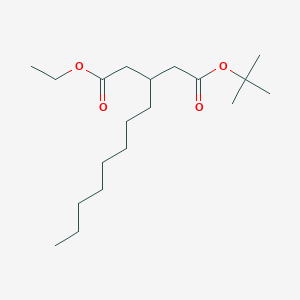
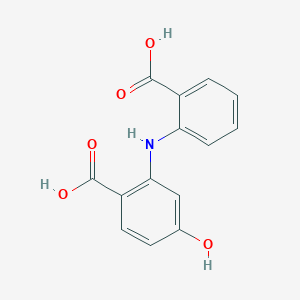
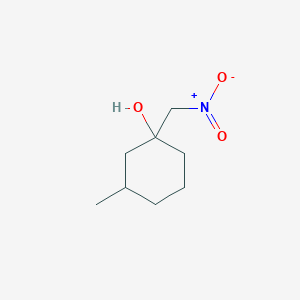

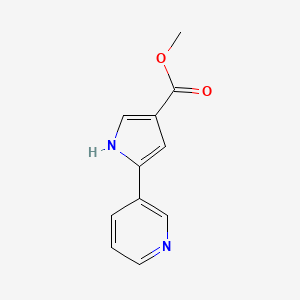
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)

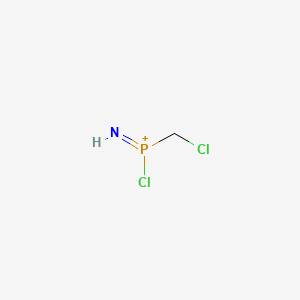
phosphanium iodide](/img/structure/B14371387.png)
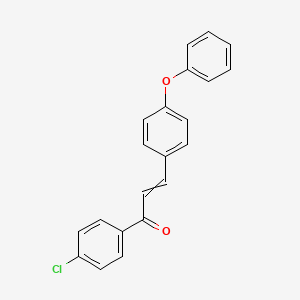
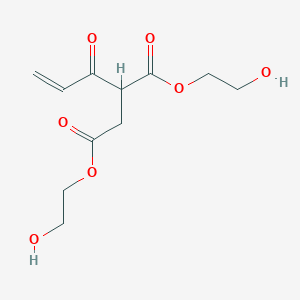
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
